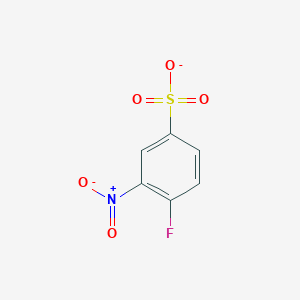

4-Fluoro-3-nitrobenzenesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H3FNO5S- |

|---|---|

Molecular Weight |

220.16 g/mol |

IUPAC Name |

4-fluoro-3-nitrobenzenesulfonate |

InChI |

InChI=1S/C6H4FNO5S/c7-5-2-1-4(14(11,12)13)3-6(5)8(9)10/h1-3H,(H,11,12,13)/p-1 |

InChI Key |

OOJWQLSHYOELSK-UHFFFAOYSA-M |

SMILES |

C1=CC(=C(C=C1S(=O)(=O)[O-])[N+](=O)[O-])F |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)[O-])[N+](=O)[O-])F |

Origin of Product |

United States |

Foundational & Exploratory

4-Fluoro-3-nitrobenzenesulfonate chemical properties

An In-depth Technical Guide on the Core Chemical Properties of 4-Fluoro-3-nitrobenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound. The information is compiled to serve as a foundational resource for professionals in research and drug development.

Core Chemical Properties

This compound is an organic compound featuring a benzene ring substituted with a sulfonic acid group, a nitro group, and a fluorine atom.[1] These functional groups, particularly their electron-withdrawing nature, are critical to its chemical behavior and reactivity.[1] It is described as a yellow crystalline solid that is soluble in water.

Table 1: Physical and Chemical Properties of 4-Fluoro-3-nitrobenzenesulfonic Acid

| Property | Value | Source |

| Molecular Formula | C₆H₄FNO₅S | [1][2][3][4] |

| Molecular Weight | 221.17 g/mol | [1][4] |

| Melting Point | N/A | [2] |

| Boiling Point | N/A | [2] |

| Appearance | Yellow crystalline solid | [2] |

| Solubility | Soluble in water | [2] |

| pKa (Predicted) | -1.27 ± 0.50 | [2] |

| Density (Predicted) | 1.724 g/cm³ | [2] |

| InChI Key | OOJWQLSHYOELSK-UHFFFAOYSA-N | [1] |

| CAS Number | 3888-84-4 | [1] |

Synthesis and Experimental Protocols

The synthesis of 4-fluoro-3-nitrobenzenesulfonic acid typically involves electrophilic aromatic substitution. The two primary routes are the sulfonation of a pre-functionalized fluoronitrobenzene or the nitration of a fluorobenzenesulfonic acid derivative.[1] The presence of the deactivating nitro and fluoro groups suggests that forceful reaction conditions may be necessary for sulfonation, similar to the sulfonation of nitrobenzene which requires heating with oleum.[1]

Experimental Protocol 1: Synthesis of 4-Fluoro-3-nitrobenzoic Acid via Nitration

This protocol details the nitration of 4-fluorobenzoic acid, a process analogous to one of the potential synthetic routes for 4-fluoro-3-nitrobenzenesulfonic acid.

Materials:

-

4-fluorobenzoic acid

-

Potassium nitrate

-

Concentrated sulfuric acid

-

Crushed ice

-

Toluene

Procedure:

-

Under cooling in an ice bath, potassium nitrate (39.7 g, 0.39 mol) is added in batches to a solution of 4-fluorobenzoic acid (50.0 g, 0.36 mol) dissolved in concentrated sulfuric acid (180 ml).[5]

-

The reaction mixture is stirred overnight at room temperature.[5]

-

The mixture is then slowly poured over crushed ice (800 g) with continuous stirring.[5]

-

The resulting mixture is allowed to stand at room temperature overnight.[5]

-

The solid product is collected by filtration and washed thoroughly with water.[5]

-

The product is dried by azeotropic distillation with toluene to yield 4-fluoro-3-nitrobenzoic acid as a light yellow solid.[5]

Experimental Protocol 2: Synthesis of 4-Fluoro-3-nitrobenzenesulfonamide via Chlorosulfonation and Ammonolysis

This protocol describes the synthesis of the corresponding sulfonamide, which involves the formation of the sulfonyl chloride as an intermediate.

Materials:

-

1-fluoro-2-nitrobenzene

-

Chlorosulfonic acid

-

Ice water

-

Ethyl acetate

-

Isopropanol

-

Ammonium hydroxide solution

-

6M Hydrochloric acid

Procedure:

-

1-fluoro-2-nitrobenzene (4.0 g, 28.4 mmol) is dissolved in chlorosulfonic acid (25 mL).[6]

-

The reaction is stirred at 120°C overnight.[6]

-

After cooling to room temperature, the reaction is quenched by slowly pouring it into ice water.[6]

-

The mixture is extracted with ethyl acetate (3 x 50 mL).[6]

-

The combined organic layers are concentrated under reduced pressure.[6]

-

The crude product is redissolved in isopropanol and cooled to -60°C to yield the intermediate 4-fluoro-3-nitrobenzenesulfonyl chloride.[6]

-

The intermediate is then reacted with ammonium hydroxide solution.[6]

-

The reaction is neutralized with 6M hydrochloric acid, and the mixture is warmed to room temperature and concentrated to dryness to obtain 4-fluoro-3-nitrobenzenesulfonamide.[6]

Reactivity and Potential Applications

The chemical structure of this compound, with its electron-withdrawing groups, makes the aromatic ring susceptible to nucleophilic aromatic substitution. The fluorine atom, in particular, can act as a leaving group. This reactivity is the basis for its potential application as a cysteine-reactive probe. The thiol group of a cysteine residue in a protein can act as a nucleophile, attacking the carbon atom to which the fluorine is attached, leading to the formation of a covalent bond.

Caption: Nucleophilic aromatic substitution mechanism for cysteine modification.

This reactivity makes this compound and its derivatives valuable reagents in chemical biology and drug development for selectively labeling and studying the function of proteins.

Analytical Characterization

The characterization of this compound and its derivatives would typically involve a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be used to confirm the structure of the molecule. For example, in the ¹H NMR of 4-fluoro-3-nitrobenzenesulfonamide, characteristic signals were observed at δ 8.52 (dd, 1H), 8.20 (dq, 1H), and 7.84 (dt, 1H).[6]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to assess the purity of the compound.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique would be used to confirm the molecular weight of the compound and its fragments.

The following diagram illustrates a general workflow for the synthesis and characterization of this compound derivatives.

Caption: General workflow for synthesis and analysis.

References

- 1. 4-Fluoro-3-nitrobenzenesulfonic acid | 3888-84-4 | Benchchem [benchchem.com]

- 2. Cas 3888-84-4,4-fluoro-3-nitrobenzenesulphonic acid | lookchem [lookchem.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 4-Fluoro-3-nitrobenzenesulfonic acid | C6H4FNO5S | CID 77498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. 4-Fluoro-3-nitrobenzenesulfonamide | 406233-31-6 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluoro-3-nitrobenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 4-fluoro-3-nitrobenzenesulfonate, a key intermediate in the development of novel therapeutics and functional materials. This document details the primary synthetic pathways, experimental protocols based on analogous well-established reactions, and the expected analytical characterization of the target compound and its salt form, potassium this compound.

Introduction

This compound is an aromatic organic compound featuring a sulfonic acid group, a nitro group, and a fluorine atom attached to a benzene ring. The electron-withdrawing nature of these substituents makes the compound a versatile building block in medicinal chemistry and materials science. The sulfonic acid moiety imparts water solubility and can be readily converted into sulfonamides and sulfonate esters, while the nitro group can be reduced to an amine, providing a handle for further functionalization. The fluorine atom can enhance metabolic stability and binding affinity of derivative molecules. This guide will focus on the synthesis and characterization of the sulfonic acid and its potassium salt.

Synthesis of 4-Fluoro-3-nitrobenzenesulfonic Acid

The synthesis of 4-fluoro-3-nitrobenzenesulfonic acid can be approached through two primary electrophilic aromatic substitution routes: the sulfonation of 1-fluoro-2-nitrobenzene or the nitration of 4-fluorobenzenesulfonic acid.[1]

Synthesis Pathway 1: Sulfonation of 1-Fluoro-2-nitrobenzene

This pathway involves the direct sulfonation of commercially available 1-fluoro-2-nitrobenzene. Due to the deactivating effect of the nitro and fluoro groups, this reaction requires strong sulfonating agents and elevated temperatures.[1]

Synthesis Pathway 2: Nitration of 4-Fluorobenzenesulfonic Acid

Alternatively, the target compound can be synthesized by the nitration of 4-fluorobenzenesulfonic acid. This approach leverages the directing effects of the sulfonyl and fluoro groups on the incoming nitro group.

Experimental Protocols

Protocol for Sulfonation of 1-Fluoro-2-nitrobenzene (Analogous to Sulfonation of Nitrobenzene)

Materials:

-

1-Fluoro-2-nitrobenzene

-

Oleum (fuming sulfuric acid, e.g., 20% SO3)

-

Ice

-

Sodium chloride (for salting out, if preparing the sodium salt)

-

Potassium hydroxide or potassium carbonate (for preparing the potassium salt)

Procedure:

-

In a fume hood, carefully add 1-fluoro-2-nitrobenzene dropwise to a stirred solution of oleum at a controlled temperature, likely requiring initial cooling.

-

After the addition is complete, the reaction mixture is slowly heated to a temperature sufficient to drive the reaction to completion, potentially in the range of 100-120°C. The reaction progress can be monitored by techniques such as TLC or HPLC.

-

Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring.

-

The resulting aqueous solution contains 4-fluoro-3-nitrobenzenesulfonic acid.

Protocol for Nitration of 4-Fluorobenzenesulfonic Acid (Analogous to Nitration of 4-Fluorobenzoic Acid)

Materials:

-

4-Fluorobenzenesulfonic acid

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice

Procedure:

-

In a fume hood, dissolve 4-fluorobenzenesulfonic acid in concentrated sulfuric acid in a flask, cooling the mixture in an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining a low temperature (e.g., 0-5°C).

-

After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified time until the reaction is complete, as monitored by TLC or HPLC.

-

Carefully pour the reaction mixture onto crushed ice with stirring to precipitate the product or to prepare an aqueous solution of the sulfonic acid.

Synthesis of Potassium this compound

The potassium salt of 4-fluoro-3-nitrobenzenesulfonic acid can be prepared by neutralizing the sulfonic acid solution with a suitable potassium base.

Experimental Protocol for Salt Formation

Materials:

-

Aqueous solution of 4-fluoro-3-nitrobenzenesulfonic acid

-

Potassium hydroxide (KOH) or potassium carbonate (K2CO3)

-

pH indicator or pH meter

Procedure:

-

To the aqueous solution of 4-fluoro-3-nitrobenzenesulfonic acid, slowly add a solution of potassium hydroxide or potassium carbonate while monitoring the pH.

-

Continue the addition until the solution is neutralized (pH ~7).

-

The resulting solution contains potassium this compound. The salt can be isolated by evaporation of the water, followed by recrystallization from a suitable solvent if necessary.

Characterization of this compound

The characterization of the synthesized compound is crucial to confirm its identity and purity. The following tables summarize the key physical and expected spectroscopic data for 4-fluoro-3-nitrobenzenesulfonic acid.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C6H4FNO5S | [2][3] |

| Molecular Weight | 221.17 g/mol | [2][3] |

| Exact Mass | 220.97942156 Da | [2] |

| CAS Number | 3888-84-4 | [2] |

Predicted Spectroscopic Data

Due to the limited availability of published spectra for 4-fluoro-3-nitrobenzenesulfonic acid, the following predictions are based on the analysis of analogous compounds, such as 4-fluoro-3-nitrobenzoic acid.[4][5][6]

| Technique | Predicted Observations |

| ¹H NMR | Three aromatic protons are expected, each exhibiting splitting due to coupling with each other and with the ¹⁹F nucleus. The proton ortho to the fluorine and meta to the sulfonyl group would likely appear as a doublet of doublets. The proton meta to both the fluorine and sulfonyl group would likely be a triplet of doublets. The proton ortho to the sulfonyl group would likely appear as a doublet of doublets. Chemical shifts would be downfield due to the electron-withdrawing groups. |

| ¹³C NMR | Six distinct aromatic carbon signals are expected. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbons attached to the nitro and sulfonyl groups will be significantly deshielded. |

| IR Spectroscopy | Characteristic peaks for the S=O stretch of the sulfonic acid group (around 1350 and 1170 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹), and the C-F stretch (around 1250 cm⁻¹) are expected. A broad O-H stretch for the sulfonic acid will also be present. |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak. Common fragmentation patterns would include the loss of SO₃ and NO₂. |

Conclusion

This technical guide outlines the primary synthetic routes and expected characterization data for this compound. The provided experimental protocols, derived from analogous and well-documented reactions, offer a solid foundation for researchers to synthesize this valuable intermediate. The detailed characterization information will aid in the confirmation of the product's identity and purity, facilitating its application in drug discovery and materials science research. Further experimental validation of the proposed protocols and detailed spectroscopic analysis are encouraged to build upon the knowledge base for this important chemical entity.

References

- 1. 4-Fluoro-3-nitrobenzenesulfonic acid | 3888-84-4 | Benchchem [benchchem.com]

- 2. 4-Fluoro-3-nitrobenzenesulfonic acid | C6H4FNO5S | CID 77498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. 4-Fluoro-3-nitrobenzoic acid | C7H4FNO4 | CID 67987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Fluoro-3-nitrobenzoic acid(453-71-4) 13C NMR [m.chemicalbook.com]

- 6. 4-Fluoro-3-nitrobenzoic acid(453-71-4) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 4-Fluoro-3-nitrobenzenesulfonic Acid (CAS 3888-84-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-3-nitrobenzenesulfonic acid (CAS 3888-84-4), a key synthetic intermediate. This document collates available chemical data, outlines plausible synthetic routes, and discusses its potential applications in medicinal chemistry and materials science, with a focus on its role as a versatile building block in the synthesis of complex molecules.

Chemical and Physical Properties

4-Fluoro-3-nitrobenzenesulfonic acid is an organosulfur compound characterized by a benzene ring substituted with a sulfonic acid group, a nitro group, and a fluorine atom.[1] These functional groups, all of which are strongly electron-withdrawing, dictate the compound's chemical reactivity and physical properties.[1] The sulfonic acid group confers strong acidity, making it a highly water-soluble organic acid.[1]

While experimental data on the physical properties of 4-Fluoro-3-nitrobenzenesulfonic acid is limited in publicly available literature, computational models provide predicted values which are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C6H4FNO5S | PubChem[2] |

| Molecular Weight | 221.17 g/mol | PubChem[2] |

| CAS Number | 3888-84-4 | PubChem[2] |

| IUPAC Name | 4-fluoro-3-nitrobenzenesulfonic acid | PubChem[2] |

| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)O)--INVALID-LINK--[O-])F | PubChem[2] |

| InChI Key | OOJWQLSHYOELSK-UHFFFAOYSA-N | PubChem[2] |

| Predicted pKa | -1.27 ± 0.50 | ChemicalBook |

| Predicted Density | 1.724 ± 0.06 g/cm³ | ChemicalBook |

| Predicted XLogP3 | 0.6 | PubChem[2] |

Synthesis and Experimental Protocols

The synthesis of 4-Fluoro-3-nitrobenzenesulfonic acid typically proceeds via electrophilic aromatic substitution. Two primary synthetic routes are considered: the sulfonation of 1-fluoro-2-nitrobenzene or the nitration of 4-fluorobenzenesulfonic acid.[1] The choice of route and reaction conditions is crucial for maximizing the yield of the desired isomer and minimizing side reactions.[1]

Representative Experimental Protocol: Nitration of 4-Fluorobenzenesulfonic Acid

Materials:

-

4-Fluorobenzenesulfonic acid

-

Potassium nitrate (KNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Crushed ice

-

Water

-

Toluene

Procedure:

-

Under cooling in an ice bath, dissolve 4-fluorobenzenesulfonic acid (1.0 eq.) in concentrated sulfuric acid.

-

Slowly add potassium nitrate (1.1 eq.) in portions to the cooled solution, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to stir overnight at room temperature.

-

Slowly pour the reaction mixture over crushed ice with continuous stirring.

-

Allow the resulting mixture to stand at room temperature overnight to facilitate precipitation of the product.

-

Filter the solid product and wash it thoroughly with water.

-

Dry the product, for example, by azeotropic distillation with toluene, to yield 4-fluoro-3-nitrobenzenesulfonic acid.

| Reagent | Molar Ratio | Key Parameters |

| 4-Fluorobenzenesulfonic acid | 1.0 | Starting material |

| Potassium nitrate | 1.1 | Nitrating agent |

| Concentrated sulfuric acid | Solvent | Catalyst and dehydrating agent |

| Temperature | 0°C to room temperature | Controlled for selectivity |

| Reaction Time | Overnight | To ensure complete reaction |

Applications in Drug Development and Organic Synthesis

4-Fluoro-3-nitrobenzenesulfonic acid serves as a versatile intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[4] The presence of three distinct functional groups allows for a range of sequential chemical transformations.

The fluorine atom can be displaced via nucleophilic aromatic substitution, the nitro group can be reduced to an amine, and the sulfonic acid group can be converted into other functionalities such as sulfonyl chlorides and sulfonamides.[1] A patent has indicated that this compound is a relevant precursor in the synthesis of selective Bcl-2 inhibitors, which are a class of anticancer drugs.[1]

The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[1] The sulfonamide group, which can be derived from 4-fluoro-3-nitrobenzenesulfonic acid, is a key pharmacophore in a wide range of therapeutic agents.[4]

Visualizations

Synthetic Pathways

Caption: Synthetic routes to 4-Fluoro-3-nitrobenzenesulfonic acid.

Experimental Workflow for Synthesis

Caption: A representative workflow for the synthesis of 4-Fluoro-3-nitrobenzenesulfonic acid.

Logical Workflow for Application in Synthesis

References

- 1. 4-Fluoro-3-nitrobenzenesulfonic acid | 3888-84-4 | Benchchem [benchchem.com]

- 2. 4-Fluoro-3-nitrobenzenesulfonic acid | C6H4FNO5S | CID 77498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Functional Groups of 4-Fluoro-3-nitrobenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and functional group interplay of 4-fluoro-3-nitrobenzenesulfonate. The strategic placement of its functional groups—a sulfonate, a nitro group, and a fluorine atom—on the benzene ring makes it a versatile reagent and building block in organic synthesis, particularly in the development of novel pharmaceutical compounds.

Core Functional Groups and Their Influence on Reactivity

This compound is characterized by three key functional groups, each significantly influencing the molecule's overall reactivity. The benzene ring is substituted with a sulfonic acid group (-SO₃H), a nitro group (-NO₂), and a fluorine atom (-F). All three of these substituents are strongly electron-withdrawing, which is critical to the compound's chemical behavior.[1]

-

Sulfonic Acid Group (-SO₃H): This group is a strong acid due to the high electronegativity of the oxygen and sulfur atoms, which facilitates the donation of a proton (H⁺). The resulting sulfonate anion (-SO₃⁻) is highly stabilized by resonance, with the negative charge delocalized over the three oxygen atoms.[1] This functional group can be converted into other important moieties, most notably sulfonyl chlorides and sulfonamides.[1]

-

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution. The nitro group can be readily reduced to an amino group (-NH₂), providing a synthetic handle for further derivatization.

-

Fluorine Atom (-F): As the most electronegative element, the fluorine atom also acts as a strong electron-withdrawing group. In the context of this molecule, it is an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions. The position of the fluorine atom para to the sulfonic acid group and ortho to the nitro group makes the carbon to which it is attached highly susceptible to nucleophilic attack.[1]

The synergistic electron-withdrawing effects of these three groups create a highly electron-deficient aromatic ring, which is the primary determinant of the molecule's characteristic reactivity.

Key Chemical Transformations

The unique electronic properties of this compound allow for a range of chemical transformations, making it a valuable intermediate in multi-step organic synthesis.

Nucleophilic Aromatic Substitution (SₙAr)

The most prominent reaction of this compound is the nucleophilic aromatic substitution (SₙAr) of the fluorine atom. The strong activation by the ortho-nitro and para-sulfonate groups facilitates the displacement of fluoride by a wide variety of nucleophiles.

This reactivity allows for the introduction of diverse functionalities at the C4 position, including amines, alcohols, and thiols.[1] The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which lowers the activation energy for the substitution.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions of this compound Derivatives

| Nucleophile (Nu-H) | Product Structure | Reaction Conditions (General) | Yield (%) | Reference (Analogous Reactions) |

| Primary Amine (R-NH₂) | 4-(Alkyl/Arylamino)-3-nitrobenzenesulfonate | Base (e.g., K₂CO₃, Et₃N), Polar aprotic solvent (e.g., DMF, DMSO) | Good to Excellent | [General SₙAr knowledge] |

| Secondary Amine (R₂NH) | 4-(Dialkyl/Diaryl-amino)-3-nitrobenzenesulfonate | Base (e.g., K₂CO₃, Et₃N), Polar aprotic solvent (e.g., DMF, DMSO) | Good to Excellent | [General SₙAr knowledge] |

| Thiol (R-SH) | 4-(Alkyl/Arylthio)-3-nitrobenzenesulfonate | Base (e.g., K₂CO₃, NaH), Polar aprotic solvent (e.g., DMF, THF) | Good to Excellent | [General SₙAr knowledge] |

| Alcohol/Phenol (R-OH) | 4-(Alkoxy/Aryloxy)-3-nitrobenzenesulfonate | Strong base (e.g., NaH), Polar aprotic solvent (e.g., DMF, THF) | Moderate to Good | [General SₙAr knowledge] |

Note: The yields provided are general estimations based on analogous reactions of activated fluoroaromatic compounds. Specific yields for this compound will be dependent on the specific nucleophile and reaction conditions employed.

Reduction of the Nitro Group

The nitro group of this compound can be selectively reduced to an amino group, yielding 3-amino-4-fluorobenzenesulfonic acid. This transformation is a key step in the synthesis of various derivatives, as the resulting aniline can undergo a wide range of subsequent reactions, such as diazotization and coupling, or condensation to form heterocyclic systems.

Commonly used reducing agents for this transformation include:

-

Catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel)

-

Metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl)

-

Sodium dithionite (Na₂S₂O₄)

Conversion of the Sulfonic Acid Group

The sulfonic acid moiety can be readily converted into a more reactive sulfonyl chloride (-SO₂Cl) group. This is typically achieved by treatment with reagents such as thionyl chloride (SOCl₂) or chlorosulfonic acid (ClSO₃H). The resulting 4-fluoro-3-nitrobenzenesulfonyl chloride is a versatile intermediate that can react with a wide range of nucleophiles to form sulfonamides and sulfonate esters, which are important pharmacophores in medicinal chemistry.[1]

Experimental Protocols

Synthesis of 4-Fluoro-3-nitrobenzenesulfonyl Chloride from 4-Fluoro-3-nitrobenzenesulfonic acid

Materials:

-

4-Fluoro-3-nitrobenzenesulfonic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Inert solvent (e.g., Dichloromethane)

-

Ice-water bath

-

Rotary evaporator

-

Standard glassware for organic synthesis under anhydrous conditions

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube, suspend 4-fluoro-3-nitrobenzenesulfonic acid in an excess of thionyl chloride.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by the dissolution of the starting material.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The crude 4-fluoro-3-nitrobenzenesulfonyl chloride can be purified by recrystallization from a suitable solvent (e.g., hexane) or used directly in subsequent steps.

General Procedure for Nucleophilic Aromatic Substitution with an Amine

Materials:

-

This compound (or its corresponding sulfonyl chloride/sulfonamide)

-

Primary or secondary amine (1.1 equivalents)

-

Base (e.g., K₂CO₃, 2-3 equivalents)

-

Polar aprotic solvent (e.g., DMF, DMSO)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of this compound in a polar aprotic solvent, add the amine and the base.

-

Heat the reaction mixture to a temperature between 80-120 °C and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

General Procedure for the Reduction of the Nitro Group

Materials:

-

4-Substituted-3-nitrobenzenesulfonate derivative

-

Iron powder (Fe) (5-10 equivalents)

-

Ammonium chloride (NH₄Cl)

-

Ethanol/Water mixture (e.g., 4:1)

-

Celite

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve the nitro-containing starting material in a mixture of ethanol and water.

-

Add iron powder and ammonium chloride to the solution.

-

Heat the reaction mixture to reflux and stir vigorously for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

The aqueous residue can be extracted with a suitable organic solvent (e.g., ethyl acetate) to isolate the product.

-

The crude product can be further purified by recrystallization or column chromatography.

Visualizing Reaction Pathways and Workflows

To better illustrate the synthetic utility of this compound, the following diagrams, generated using Graphviz, depict key reaction pathways and a general experimental workflow.

Caption: Key reaction pathways of this compound.

Caption: General experimental workflow for SₙAr reactions.

Applications in Drug Discovery and Development

The diverse reactivity of this compound makes it a valuable building block in the synthesis of complex molecules with potential therapeutic applications. The ability to introduce a variety of substituents through nucleophilic aromatic substitution, coupled with the synthetic handle of the reducible nitro group and the versatile sulfonate/sulfonamide moiety, allows for the creation of diverse chemical libraries for drug screening. The sulfonamide functional group, in particular, is a well-established pharmacophore found in a wide range of drugs, including diuretics, anticonvulsants, and antibiotics. The strategic use of this compound and its derivatives enables the synthesis of novel compounds with tailored properties for various biological targets.

Conclusion

This compound is a highly functionalized aromatic compound with a rich and predictable reactivity profile. The interplay of its electron-withdrawing groups activates the molecule for key transformations, including nucleophilic aromatic substitution, nitro group reduction, and derivatization of the sulfonic acid. This versatility makes it an important tool for medicinal chemists and researchers in the development of new chemical entities. A thorough understanding of its reactivity, as outlined in this guide, is crucial for its effective application in complex organic synthesis.

References

Spectroscopic Analysis of 4-Fluoro-3-nitrobenzenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-fluoro-3-nitrobenzenesulfonate, a key intermediate in various synthetic applications. Due to the limited availability of direct experimental data for this specific salt, this document leverages data from its corresponding acid, 4-fluoro-3-nitrobenzenesulfonic acid, and closely related structural analogs. All predicted and analogous data are clearly indicated.

Core Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts (δ) in parts per million (ppm) for this compound are based on the analysis of structurally similar compounds, such as 4-halonitrobenzenes and other substituted benzene derivatives.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | H-2 | 8.2 - 8.4 | dd | J(H2-H6) ≈ 2-3, J(H2-F) ≈ 4-5 |

| H-5 | 7.5 - 7.7 | ddd | J(H5-H6) ≈ 8-9, J(H5-F) ≈ 8-9, J(H5-H2) ≈ 0.5 | |

| H-6 | 7.8 - 8.0 | dd | J(H6-H5) ≈ 8-9, J(H6-H2) ≈ 2-3 | |

| ¹³C | C-1 (C-SO₃⁻) | 145 - 150 | d | |

| C-2 (C-H) | 125 - 128 | d | ||

| C-3 (C-NO₂) | 148 - 152 | d | ||

| C-4 (C-F) | 160 - 165 | d | J(C4-F) ≈ 250-260 | |

| C-5 (C-H) | 118 - 122 | d | J(C5-F) ≈ 20-25 | |

| C-6 (C-H) | 130 - 133 | d | ||

| ¹⁹F | F-4 | -105 to -115 | ddd | J(F-H5) ≈ 8-9, J(F-H2) ≈ 4-5, J(F-H6) ≈ 1-2 |

Disclaimer: These are predicted values based on analogous compounds and may differ from experimental results.

Table 2: Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The predicted vibrational frequencies for this compound are based on characteristic absorption bands for aromatic nitro compounds and arylsulfonates.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| NO₂ | Asymmetric Stretch | ~1530 | Strong |

| Symmetric Stretch | ~1350 | Strong | |

| SO₃⁻ | Asymmetric Stretch | ~1180 | Strong |

| Symmetric Stretch | ~1040 | Strong | |

| C-F | Stretch | ~1250 | Medium-Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Weak |

| Aromatic C-H | Stretch | 3100 - 3000 | Weak |

Source: Predicted values for the corresponding sulfonic acid have been reported[1].

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, Electrospray Ionization (ESI) in negative ion mode would be the most suitable technique.

| Ion | Formula | Calculated Exact Mass (m/z) | Notes |

| [M]⁻ | C₆H₃FNO₅S⁻ | 220.9719 | Molecular ion of the corresponding sulfonic acid. |

| [M-NO₂]⁻ | C₆H₃FSO₃⁻ | 173.9763 | Loss of the nitro group. |

| [M-SO₃]⁻ | C₆H₃FNO₂⁻ | 140.0100 | Loss of the sulfonate group. |

Source: Common fragmentation pathways for 4-fluoro-3-nitrobenzenesulfonic acid have been described[1].

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These are generalized protocols and may require optimization for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or D₂O). The choice of solvent is critical to ensure sample solubility and avoid interfering signals.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If required, add a small amount of an internal standard (e.g., TMS or a suitable fluorine reference).

-

-

Instrument Parameters (¹H, ¹³C, ¹⁹F NMR):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Temperature: Standard room temperature (e.g., 298 K).

-

¹H NMR:

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of aromatic protons.

-

-

¹³C NMR:

-

Use proton decoupling to simplify the spectrum.

-

A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

¹⁹F NMR:

-

Set the spectral width to encompass the expected chemical shift of the fluorine atom.

-

Proton decoupling can be used to simplify the fluorine signal.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Reference the chemical shifts to the internal standard or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid Sample):

-

KBr Pellet Method:

-

Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

-

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Scans: Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Acquire a background spectrum of the empty sample holder (for KBr pellet) or clean ATR crystal.

-

-

Data Processing:

-

Ratio the sample spectrum against the background spectrum to obtain the absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

-

Mass Spectrometry (MS)

-

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the this compound sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

The solvent should be compatible with the ESI process and ensure the sample is fully dissolved.

-

Filter the sample solution if any particulate matter is present to avoid clogging the instrument.

-

-

Instrument Parameters (ESI-MS):

-

Ionization Mode: Negative ion mode is preferred for the sulfonate anion.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.

-

Capillary Voltage: Optimize for stable spray and maximum ion signal (typically a few kilovolts).

-

Nebulizing and Drying Gas: Adjust the flow rates of the nebulizing and drying gases (usually nitrogen) to optimize desolvation.

-

Fragmentor/Collision Energy (for MS/MS): If fragmentation analysis is desired, apply a collision energy to induce fragmentation of the parent ion.

-

-

Data Processing:

-

Acquire the mass spectrum over a suitable m/z range.

-

Identify the molecular ion and any significant fragment ions.

-

Compare the observed m/z values with the calculated exact masses to confirm the elemental composition.

-

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive structural confirmation, it is recommended to acquire experimental data and compare it with the predicted and analogous data presented herein.

References

4-Fluoro-3-nitrobenzenesulfonate literature review and background

An In-depth Technical Guide to 4-Fluoro-3-nitrobenzenesulfonate

Introduction and Background

4-Fluoro-3-nitrobenzenesulfonic acid is an organosulfur compound featuring a benzene ring substituted with a sulfonic acid group, a nitro group, and a fluorine atom.[1] Its chemical formula is C₆H₄FNO₅S.[1][2] The specific arrangement of these strongly electron-withdrawing functional groups at positions 1 (-SO₃H), 3 (-NO₂), and 4 (-F) is critical to its chemical behavior and makes it a versatile intermediate in organic synthesis.[1]

Fluorinated aromatic sulfonic acids are a class of compounds that have attracted significant interest in modern chemical research.[1] The sulfonic acid moiety dramatically increases the aqueous solubility of organic compounds, a highly valuable feature in the development of pharmaceuticals, water-soluble dyes, and catalysts.[1] Concurrently, the presence of a fluorine atom, the most electronegative element, significantly alters the molecule's electronic environment.[1] This modification can enhance metabolic stability and binding affinity to protein targets, a common strategy in medicinal chemistry.[1] The combination of these groups on an aromatic ring creates a powerful and tunable molecular scaffold for diverse chemical syntheses.[1]

Physicochemical Properties

The key physical and chemical properties of 4-fluoro-3-nitrobenzenesulfonic acid and its related derivatives are summarized below. These properties are crucial for understanding its behavior in chemical reactions and for developing experimental protocols.

| Property | Value | Source(s) |

| IUPAC Name | 4-fluoro-3-nitrobenzenesulfonic acid | [2] |

| CAS Number | 3888-84-4 | [1][2] |

| Molecular Formula | C₆H₄FNO₅S | [1][2] |

| Molecular Weight | 221.17 g/mol | [1][2] |

| Predicted Density | 1.724 ± 0.06 g/cm³ | [3] |

| Predicted pKa | -1.27 ± 0.50 | [3] |

| InChI Key | OOJWQLSHYOELSK-UHFFFAOYSA-N | [1][2] |

Synthesis and Experimental Protocols

Synthesis Workflow

The logical workflow for the two main synthetic pathways to obtain 4-fluoro-3-nitrobenzenesulfonic acid can be visualized as follows.

Caption: Primary synthetic routes to 4-fluoro-3-nitrobenzenesulfonic acid.

Experimental Protocol 1: Synthesis of 4-Fluoro-3-nitrobenzenesulfonamide (Analogous Sulfonation)

This protocol details the synthesis of the corresponding sulfonamide from 1-fluoro-2-nitrobenzene, which involves the formation of the sulfonyl chloride intermediate. This method highlights the chlorosulfonation approach.

Procedure:

-

Dissolve 1-fluoro-2-nitrobenzene (4.0 g, 28.4 mmol) in chlorosulfonic acid (25 mL).[4]

-

Stir the reaction mixture at 120°C overnight.[4]

-

After allowing the reaction to cool to room temperature, quench it by slowly pouring it into ice water.[4]

-

Extract the mixture with ethyl acetate (3 x 50 mL).[4]

-

Combine the organic layers and concentrate under reduced pressure to remove the solvent.[4]

-

Redissolve the crude product in isopropanol and cool to -60°C.[4]

-

At this temperature, add ammonium hydroxide solution dropwise and continue stirring for 1 hour.[4]

-

Neutralize the reaction by adding 6M hydrochloric acid (8 mL).[4]

-

Warm the mixture to room temperature and concentrate to dryness to obtain the intermediate 4-fluoro-3-nitrobenzenesulfonamide (Yield: 82%).[4]

Experimental Protocol 2: Synthesis of 4-Fluoro-3-nitrobenzoic Acid (Analogous Nitration)

This protocol for the nitration of 4-fluorobenzoic acid serves as a model for the nitration of a fluorinated benzene derivative.[5]

Procedure:

-

Dissolve 4-fluorobenzoic acid (50.0 g, 0.36 mol) in concentrated sulfuric acid (180 mL) under cooling in an ice bath.[5]

-

Add potassium nitrate (39.7 g, 0.39 mol) in batches to the solution.[5]

-

Stir the reaction mixture overnight at room temperature.[5]

-

Slowly pour the mixture over crushed ice (800 g) with continuous stirring.[5]

-

Allow the resulting mixture to stand at room temperature overnight.[5]

-

Filter the solid product and wash it with plenty of water.[5]

-

Dry the product via azeotropic distillation with toluene to afford 4-fluoro-3-nitrobenzoic acid as a light yellow solid (Yield: 90%).[5]

Chemical Reactivity and Applications

The reactivity of 4-fluoro-3-nitrobenzenesulfonic acid is dominated by its three functional groups, making it a valuable building block in medicinal chemistry and materials science.[1] The sulfonic acid group confers strong acidity, while the fluorine and nitro groups are key sites for substitution and reduction reactions.[1]

Key Chemical Transformations

The primary reactions involving this scaffold are Nucleophilic Aromatic Substitution (SₙAr) at the C4 position and reduction of the nitro group at the C3 position.[1]

Caption: Key reactions of the this compound scaffold.

-

Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom is highly activated by the electron-withdrawing nitro and sulfonate groups, making it an excellent leaving group. This allows for its displacement by a wide range of nucleophiles, such as amines, alcohols, and thiols, enabling the introduction of diverse substituents at the C4 position.[1]

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂).[1] This transformation is fundamental in synthetic chemistry, as the resulting amino group can undergo a vast array of subsequent reactions, including diazotization, acylation, or alkylation.[1]

Formation of Derivatives

4-Fluoro-3-nitrobenzenesulfonic acid can be converted to its corresponding sulfonyl chloride, which is a versatile intermediate for creating sulfonate esters and sulfonamides through reactions with nucleophiles.[1]

Caption: Synthesis of sulfonate esters and sulfonamides.

Applications in Drug Development

The structural motifs present in this compound are highly relevant to drug development. The introduction of fluorine can improve metabolic stability and binding affinity, while the sulfonic acid group enhances aqueous solubility.[1] The related compound, 4-fluoro-3-nitrobenzenesulfonamide, is explicitly used as a reagent to synthesize various substituted arylsulfonamide derivatives, which are an important class of compounds in medicinal chemistry.[4] The ability to perform orthogonal reactions—SₙAr at the fluorine and reduction of the nitro group—makes this scaffold a valuable tool for building molecular complexity and generating libraries of potential drug candidates.

References

- 1. 4-Fluoro-3-nitrobenzenesulfonic acid | 3888-84-4 | Benchchem [benchchem.com]

- 2. 4-Fluoro-3-nitrobenzenesulfonic acid | C6H4FNO5S | CID 77498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-fluoro-3-nitrobenzenesulphonic acid CAS#: 3888-84-4 [m.chemicalbook.com]

- 4. 4-Fluoro-3-nitrobenzenesulfonamide | 406233-31-6 [chemicalbook.com]

- 5. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide on the Discovery and History of 4-Fluoro-3-nitrobenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-nitrobenzenesulfonate is a key aromatic organofluorine compound that has found utility as a versatile building block in organic synthesis, particularly in the preparation of novel pharmaceutical agents. Its unique trifunctionalized aromatic ring, featuring a sulfonic acid group, a nitro group, and a fluorine atom, provides a scaffold with tunable reactivity for the construction of complex molecules. This technical guide delves into the discovery and history of this compound, detailing its synthesis, the underlying chemical principles, and its applications in medicinal chemistry.

Introduction: The Emergence of a Versatile Synthetic Intermediate

The study of aromatic sulfonic acids dates back to the 19th century, with aromatic sulfonation being a foundational electrophilic aromatic substitution reaction in organic chemistry. These compounds have been pivotal as intermediates in the production of dyes, detergents, and pharmaceuticals. The introduction of fluorine into organic molecules, a strategy that gained significant traction in the mid-20th century, was found to dramatically alter the physicochemical properties of compounds, often enhancing metabolic stability and binding affinity to biological targets. The convergence of these two areas of chemical science set the stage for the development of fluorinated aromatic sulfonic acids like this compound.

While a definitive first synthesis by a single research group is not clearly documented in readily available literature, the synthesis of 4-fluoro-3-nitrobenzenesulfonic acid is grounded in the well-established principles of electrophilic aromatic substitution, with its preparation being described in the chemical literature by the mid-1960s. Two primary synthetic routes have been established for its preparation: the sulfonation of 1-fluoro-2-nitrobenzene and the nitration of 4-fluorobenzenesulfonic acid.

Theoretical Basis: The Guiding Principles of Holleman's Rules

The regioselectivity of the synthesis of this compound is a classic example of the principles of electrophilic aromatic substitution, predictable by Holleman's rules.[1] These rules, established by Arnold Frederick Holleman, describe how existing substituents on an aromatic ring direct incoming electrophiles to specific positions (ortho, meta, or para).

In the case of the starting materials for the synthesis of this compound:

-

1-Fluoro-2-nitrobenzene: The fluorine atom is an ortho, para-directing deactivator, while the nitro group is a strong meta-directing deactivator. The directing effects of both substituents must be considered.

-

4-Fluorobenzenesulfonic acid: The fluorine atom is an ortho, para-director, and the sulfonic acid group is a meta-director.

The interplay of these electronic effects governs the position of the incoming electrophile, leading to the desired this compound product.

Key Synthetic Pathways

The two principal methods for the synthesis of this compound are detailed below.

Sulfonation of 1-Fluoro-2-nitrobenzene

This route involves the direct sulfonation of 1-fluoro-2-nitrobenzene. The presence of the electron-withdrawing nitro and fluoro groups deactivates the aromatic ring, necessitating strong sulfonating agents and often elevated temperatures to drive the reaction.

Experimental Protocol: Sulfonation of 1-Fluoro-2-nitrobenzene (Analogous Procedure)

A general procedure for the sulfonation of a deactivated aromatic ring can be adapted from the synthesis of 4-fluoro-3-nitrobenzenesulfonamide.[2]

-

Reaction Setup: In a flask equipped with a stirrer and a reflux condenser, 1-fluoro-2-nitrobenzene (1.0 equivalent) is dissolved in an excess of chlorosulfonic acid (e.g., 5-10 equivalents).

-

Reaction Conditions: The reaction mixture is heated, for example, to 120°C, and stirred overnight to ensure complete reaction.[2]

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully quenched by pouring it onto crushed ice. The aqueous solution is then extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude 4-fluoro-3-nitrobenzenesulfonic acid can be further purified by recrystallization or chromatography.

Nitration of 4-Fluorobenzenesulfonic Acid

This alternative pathway involves the nitration of 4-fluorobenzenesulfonic acid. The sulfonic acid group is a meta-director, and the fluorine atom is an ortho, para-director. The nitration will preferentially occur at the position ortho to the fluorine and meta to the sulfonic acid group.

Experimental Protocol: Nitration of 4-Fluorobenzenesulfonic Acid (Analogous Procedure)

A representative procedure for the nitration of a substituted fluorobenzene can be adapted from the synthesis of 4-fluoro-3-nitrobenzoic acid.[3]

-

Reaction Setup: 4-Fluorobenzenesulfonic acid (1.0 equivalent) is dissolved in concentrated sulfuric acid in a flask cooled in an ice bath.

-

Nitrating Agent: A nitrating agent, such as a mixture of concentrated nitric acid and concentrated sulfuric acid, or potassium nitrate, is added portion-wise while maintaining a low temperature.[3]

-

Reaction Conditions: The reaction mixture is typically stirred at a low temperature initially and then allowed to warm to room temperature and stirred for several hours or overnight.[3]

-

Work-up: The reaction is quenched by pouring the mixture onto crushed ice. The precipitated product can be collected by filtration, washed with cold water, and dried.

-

Purification: Further purification can be achieved by recrystallization.

Data Presentation

| Synthesis Route | Starting Material | Key Reagents | Product | Typical Yield (%) | Melting Point (°C) | Reference |

| Sulfonation | 1-Fluoro-2-nitrobenzene | Chlorosulfonic acid, Ammonium hydroxide | 4-Fluoro-3-nitrobenzenesulfonamide | 82 | Not Reported | [2] |

| Nitration | 4-Fluorobenzoic acid | Potassium nitrate, Sulfuric acid | 4-Fluoro-3-nitrobenzoic acid | 90 | Not Reported | [3] |

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄FNO₅S | [4] |

| Molecular Weight | 221.17 g/mol | [4] |

| CAS Number | 3888-84-4 | [4] |

Mandatory Visualizations

Synthetic Pathways

Caption: Primary synthetic routes to this compound.

Experimental Workflow: Sulfonation Route

Caption: Experimental workflow for the sulfonation of 1-fluoro-2-nitrobenzene.

Applications in Drug Discovery and Development

This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The presence of three distinct functional groups allows for sequential and regioselective modifications.

-

Sulfonamide Formation: The sulfonic acid can be converted to a sulfonyl chloride, which readily reacts with amines to form sulfonamides. The sulfonamide moiety is a common pharmacophore found in a wide range of drugs, including antibiotics, diuretics, and anticonvulsants.

-

Nucleophilic Aromatic Substitution: The fluorine atom, activated by the ortho-nitro group, is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles to build molecular complexity.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized, for example, through acylation or alkylation. This amine is a key precursor for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry found in antimicrobials, opioids, and antipsychotics.[5]

-

Kinase Inhibitors: The broader class of sulfonamide-based compounds has been extensively explored as kinase inhibitors for the treatment of cancer.[6] While direct use of this compound in a marketed kinase inhibitor is not prominent, its structural motifs are relevant to the design of such agents. The sulfonyl group can act as a hydrogen bond acceptor, and the fluorinated phenyl ring can engage in favorable interactions within the ATP-binding pocket of kinases.

Conclusion

This compound stands as a testament to the power of fundamental organic chemistry principles in generating valuable synthetic building blocks. Its preparation, guided by the predictable nature of electrophilic aromatic substitution, provides a versatile platform for the synthesis of a wide array of more complex molecules. For researchers and professionals in drug development, this compound and its derivatives offer a gateway to novel chemical entities with potential therapeutic applications, particularly in the design of kinase inhibitors and other targeted therapies. The continued exploration of the reactivity of this trifunctionalized scaffold is likely to lead to the discovery of new and improved pharmaceutical agents.

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. 4-Fluoro-3-nitrobenzenesulfonamide | 406233-31-6 [chemicalbook.com]

- 3. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. 4-Fluoro-3-nitrobenzenesulfonic acid | C6H4FNO5S | CID 77498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ossila.com [ossila.com]

- 6. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Potential Research Areas for 4-Fluoro-3-nitrobenzenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-nitrobenzenesulfonate and its derivatives represent a versatile class of chemical intermediates with significant potential in medicinal chemistry, chemical biology, and materials science. The strategic placement of the fluorine atom, nitro group, and sulfonic acid moiety on the benzene ring imparts unique reactivity and properties, making this scaffold an attractive starting point for the synthesis of complex molecules. The fluorine atom, activated by the electron-withdrawing nitro and sulfonyl groups, is highly susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the introduction of a wide array of functional groups. Concurrently, the nitro group can be readily reduced to an amine, opening up another avenue for chemical diversification. This guide provides an in-depth overview of the core chemical properties, synthesis, and key reactions of this compound derivatives. It explores their established application in the development of Bcl-2 family protein inhibitors for cancer therapy and delves into their potential as cysteine-reactive probes for chemical proteomics. Detailed experimental protocols and quantitative data are presented to facilitate further research and application of this valuable chemical entity.

Chemical Properties and Spectroscopic Data

This compound is an organosulfur compound characterized by a benzene ring substituted with a fluorine atom, a nitro group, and a sulfonic acid group. These strongly electron-withdrawing groups are critical to its chemical behavior.[1] The sulfonic acid group renders it a strong acid, with the resulting sulfonate anion being highly stabilized by resonance.[1]

Below is a summary of the key chemical and physical properties for 4-fluoro-3-nitrobenzenesulfonic acid and its important derivatives, 4-fluoro-3-nitrobenzenesulfonyl chloride and 4-fluoro-3-nitrobenzenesulfonamide.

| Property | 4-Fluoro-3-nitrobenzenesulfonic acid | 4-Fluoro-3-nitrobenzenesulfonyl chloride | 4-Fluoro-3-nitrobenzenesulfonamide |

| CAS Number | 3888-84-4[1][2] | 6668-56-0[3] | 406233-31-6[4] |

| Molecular Formula | C₆H₄FNO₅S[1][2] | C₆H₃ClFNO₄S[5] | C₆H₅FN₂O₄S[4] |

| Molecular Weight | 221.17 g/mol [1][2] | 239.61 g/mol [5] | 220.18 g/mol [4] |

| Physical Form | Solid (Predicted) | White to Pale Yellow Solid[5] | Pale Yellow Solid[4] |

| Predicted Spectroscopic Data (for Sulfonic Acid) | FT-IR (cm⁻¹): ~1530 & ~1350 (-NO₂ stretch), ~1180 & ~1040 (S=O stretch).[1] ¹H NMR: Three distinct signals in the aromatic region with complex splitting patterns due to ortho-, meta-, and fluorine-proton coupling.[1] | ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (dd, 1H), 8.20 (dq, 1H), 7.84 (dt, 1H), 7.73 (s, 2H).[4] |

Synthesis and Key Intermediates

The synthesis of this compound derivatives typically begins with 1-fluoro-2-nitrobenzene. The primary transformations involve sulfonation/chlorosulfonation and subsequent conversion to other functional groups like sulfonamides.

Synthesis of 4-Fluoro-3-nitrobenzenesulfonamide

A common and well-documented route involves the direct chlorosulfonation of 1-fluoro-2-nitrobenzene, followed by amination to yield the sulfonamide.[4]

References

- 1. 4-Fluoro-3-nitrobenzenesulfonic acid | 3888-84-4 | Benchchem [benchchem.com]

- 2. 4-Fluoro-3-nitrobenzenesulfonic acid | C6H4FNO5S | CID 77498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-fluoro-3-nitrobenzenesulfonyl chloride | CAS No- 6668-56-0 | Simson Pharma Limited [simsonpharma.com]

- 4. 4-Fluoro-3-nitrobenzenesulfonamide | 406233-31-6 [chemicalbook.com]

- 5. 4-fluoro-3-nitrobenzenesulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols: 4-Fluoro-3-nitrobenzenesulfonate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-nitrobenzenesulfonate and its derivatives are versatile reagents in organic synthesis, primarily serving as electrophilic aromatic building blocks. The presence of a fluorine atom at the 4-position and a nitro group at the 3-position of the benzene ring activates the molecule for nucleophilic aromatic substitution (SNAr) reactions. The sulfonate group, or more commonly its activated form, the sulfonyl chloride, provides a reactive handle for the formation of sulfonamides, sulfonate esters, and other sulfur-containing functionalities. This unique combination of reactive sites makes this compound derivatives valuable intermediates in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.

The electron-withdrawing nature of both the nitro and sulfonyl groups renders the aromatic ring electron-deficient, facilitating the attack of nucleophiles at the carbon atom bearing the fluorine. The fluorine atom, being a good leaving group in this context, is readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This allows for the introduction of diverse substituents at this position, enabling the construction of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Key Applications

-

Synthesis of Sulfonamides: The reaction of 4-fluoro-3-nitrobenzenesulfonyl chloride with primary and secondary amines is a cornerstone application, leading to the formation of a wide array of sulfonamide derivatives. The sulfonamide moiety is a well-established pharmacophore found in numerous therapeutic agents, including antibiotics, diuretics, and anticonvulsants.

-

Formation of Sulfonate Esters: The reaction with alcohols or phenols yields sulfonate esters. These can be used as intermediates in cross-coupling reactions or as protecting groups.

-

Carbon-Sulfur Bond Formation: Reactions with thiols provide a straightforward route to aryl thioethers, which are important structural motifs in various biologically active molecules.

-

Building Block for Heterocyclic Synthesis: The sequential or tandem reaction of the fluorine and nitro groups can be employed in the synthesis of various heterocyclic systems. For instance, the fluorine can be displaced by a nucleophile, and the nitro group can then be reduced to an amine, which can participate in cyclization reactions.

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-3-nitrobenzenesulfonyl Chloride

This protocol is adapted from the synthesis of analogous aryl sulfonyl chlorides.

Reaction Scheme:

Materials:

-

1-Fluoro-2-nitrobenzene

-

Chlorosulfonic acid

-

Ice

-

Water

-

Petroleum ether (for recrystallization)

Procedure:

-

In a fume hood, carefully add 1-fluoro-2-nitrobenzene (1.0 eq) to an excess of chlorosulfonic acid (e.g., 4.0 eq) in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Heat the reaction mixture to 120 °C and maintain this temperature for 4 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid product, 4-fluoro-3-nitrobenzenesulfonyl chloride, will precipitate.

-

Collect the precipitate by filtration and wash it with cold water.

-

For purification, recrystallize the crude product from petroleum ether.

-

Dry the purified product under vacuum.

Quantitative Data:

| Parameter | Value | Reference |

| Molar Ratio (Chlorosulfonic acid : 1-Fluoro-2-nitrobenzene) | 4 : 1 | [1] |

| Reaction Temperature | 120 °C | [1] |

| Reaction Time | 4 hours | [1] |

| Yield | ~81.5% (analogous reaction) | [1] |

Protocol 2: General Procedure for the Synthesis of N-Substituted-4-fluoro-3-nitrobenzenesulfonamides

Reaction Scheme:

Materials:

-

4-Fluoro-3-nitrobenzenesulfonyl chloride

-

Primary or secondary amine (e.g., aniline, morpholine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine or other suitable base

-

1N Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate/Hexane (for recrystallization)

Procedure:

-

Dissolve the amine (1.1 eq) and triethylamine (1.1 eq) in dichloromethane in a round-bottom flask.

-

Cool the solution in an ice-water bath.

-

Add 4-fluoro-3-nitrobenzenesulfonyl chloride (1.0 eq) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding 1N HCl.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Quantitative Data (Example with Ammonia):

| Parameter | Value | Reference |

| Reactants | 4-Nitrobenzenesulfonyl chloride (6.7 g), Ammonia water (10 ml) | [2] |

| Reaction Time | 3 hours | [2] |

| Reaction Temperature | Room temperature | [2] |

| Yield | ~95% (for 4-nitrobenzenesulfonamide) | [2] |

Protocol 3: General Procedure for the Synthesis of 4-Aryloxy-3-nitrobenzenesulfonates

Reaction Scheme:

Caption: Synthesis of the key intermediate.

Diagram 2: Key Reactions of 4-Fluoro-3-nitrobenzenesulfonyl Chloride

Caption: Major synthetic pathways.

Diagram 3: Experimental Workflow for Sulfonamide Synthesis

Caption: Step-by-step synthesis workflow.

References

Application of 4-Fluoro-3-nitrobenzenesulfonate Analogs in Proteomics Research: A Focus on Chiral Amino Acid Analysis

Introduction

In proteomics research, the precise characterization of amino acids, the fundamental building blocks of proteins, is paramount. While the primary sequence of proteins is a key area of study, the stereochemistry of amino acids (whether they are in the D- or L-form) is also of significant biological importance. D-amino acids, once thought to be rare in higher organisms, are now recognized as playing crucial roles in various physiological and pathological processes. Consequently, the development of robust analytical methods to identify and quantify amino acid stereoisomers is a growing area of interest.

This application note details the use of amine-reactive reagents for the chiral analysis of amino acids in proteomics, with a specific focus on Nα-(2,4-dinitrophenyl)-L-alanine amide, commonly known as Marfey's reagent. While the user inquired about 4-Fluoro-3-nitrobenzenesulfonate, the available scientific literature extensively documents the application of the structurally and functionally similar Marfey's reagent for this purpose. This reagent and its analogs are powerful tools for derivatizing primary amines, enabling the separation and quantification of D- and L-amino acid enantiomers using standard liquid chromatography-mass spectrometry (LC-MS) techniques.

Principle of the Method

Marfey's reagent is a chiral derivatizing agent.[1][2] The core principle of its application lies in its reaction with the primary amine group of amino acids. This reaction forms diastereomers, which, unlike the original enantiomers, have different physicochemical properties and can therefore be separated using achiral reverse-phase high-performance liquid chromatography (HPLC). The separated diastereomers can then be detected and quantified by mass spectrometry, allowing for the determination of the relative or absolute amounts of D- and L-amino acids in a biological sample.

The workflow for this analysis typically involves the hydrolysis of a protein or peptide sample to release individual amino acids, followed by derivatization with Marfey's reagent, LC-MS/MS analysis, and data interpretation.

Experimental Protocols

1. Protein Hydrolysis

This protocol describes the acid hydrolysis of a protein sample to liberate its constituent amino acids.

-

Materials:

-

Protein sample (lyophilized)

-

6 M Hydrochloric acid (HCl)

-

Nitrogen gas

-

Heating block or oven

-

Vacuum centrifuge

-

-

Procedure:

-

Place the lyophilized protein sample in a hydrolysis tube.

-

Add a sufficient volume of 6 M HCl to the tube.

-

Flush the tube with nitrogen gas to remove oxygen and prevent oxidation of amino acids.

-

Seal the tube tightly.

-

Incubate the sample at 110°C for 24 hours.

-

After hydrolysis, cool the sample to room temperature.

-

Open the tube and evaporate the HCl using a vacuum centrifuge.

-

Resuspend the dried amino acid hydrolysate in a suitable buffer (e.g., 1 M NaHCO₃) for derivatization.

-

2. Derivatization of Amino Acids with Marfey's Reagent

This protocol details the derivatization of free amino acids with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA).

-

Materials:

-

Amino acid sample (from hydrolysis or standards)

-

1 M Sodium bicarbonate (NaHCO₃)

-

Marfey's reagent solution (1% w/v in acetone)

-

1 N Hydrochloric acid (HCl)

-

Methanol

-

Water bath or incubator

-

-

Procedure:

-

To 10 µL of the amino acid sample in solution, add 10 µL of 1 M NaHCO₃.

-

Add 50 µL of the 1% Marfey's reagent solution in acetone.

-

Mix the solution thoroughly.

-

Incubate the reaction mixture at 40°C for 1 hour.

-

Stop the reaction by adding 10 µL of 1 N HCl.

-

Add 420 µL of methanol to the final mixture.

-

The sample is now ready for LC-MS/MS analysis.

-

Data Presentation

The following table summarizes representative quantitative data from studies utilizing Marfey's reagent for the chiral analysis of amino acids. This data highlights the ability of the method to resolve and quantify D- and L-amino acid pairs.

| Amino Acid Pair | Retention Time L-form (min) | Retention Time D-form (min) | Limit of Detection (LOD) | Linearity Range | Reference |

| Alanine | 15.2 | 16.5 | 0.5 µM | 1-100 µM | [2] |

| Aspartic Acid | 12.8 | 13.9 | 0.5 µM | 1-100 µM | [2] |

| Phenylalanine | 25.1 | 26.8 | 0.2 µM | 0.5-50 µM | [3] |

| Valine | 21.3 | 22.9 | 0.5 µM | 1-100 µM | [2] |

Visualizations

Diagram 1: Experimental Workflow for Chiral Amino Acid Analysis

Caption: Workflow for chiral amino acid analysis using Marfey's reagent.

Diagram 2: Reaction Scheme of Marfey's Reagent with an Amino Acid

Caption: Derivatization reaction of an amino acid with Marfey's reagent.

The use of amine-reactive chiral derivatizing agents, exemplified by Marfey's reagent, provides a reliable and robust method for the analysis of amino acid stereoisomers in proteomics research. This approach, combining chemical derivatization with standard LC-MS/MS instrumentation, allows for the effective separation and quantification of D- and L-amino acids. The protocols and data presented here serve as a guide for researchers and drug development professionals interested in exploring the roles of D-amino acids in biological systems and their potential as biomarkers or therapeutic targets. The continued application and refinement of these methods will undoubtedly contribute to a deeper understanding of the proteome and its complexities.

References

Application Notes and Protocols for 4-Fluoro-3-nitrobenzenesulfonate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-nitrobenzenesulfonate and its derivatives are versatile chemical intermediates, primarily utilized in the synthesis of more complex molecules in medicinal chemistry and materials science.[1] The presence of a fluorine atom and a nitro group on the benzene ring significantly influences the molecule's reactivity, making it a valuable building block for drug discovery and the development of novel chemical probes.[1] This document provides detailed protocols for the application of a key derivative, 4-fluoro-3-nitrobenzenesulfonyl chloride, as an amine-reactive probe for protein labeling, a common technique in biochemical and pharmaceutical research. While specific signaling pathways involving this compound are not established, its utility lies in its ability to covalently modify proteins, enabling their study.

Data Presentation

The efficiency of protein labeling with 4-fluoro-3-nitrobenzenesulfonyl chloride can be quantified by determining the degree of labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule. This is typically assessed using spectrophotometry or mass spectrometry. Below is a sample data table illustrating the effect of reactant molar ratio on the DOL for a model protein like Bovine Serum Albumin (BSA).

| Molar Ratio (Sulfonyl Chloride:Protein) | Protein Concentration (mg/mL) | Degree of Labeling (DOL) |

| 5:1 | 2.0 | 1.2 |

| 10:1 | 2.0 | 2.5 |

| 20:1 | 2.0 | 4.1 |

| 40:1 | 2.0 | 6.8 |

Experimental Protocols

Protocol 1: Covalent Labeling of Proteins with 4-Fluoro-3-nitrobenzenesulfonyl Chloride

This protocol describes a general method for the covalent modification of primary amines (e.g., lysine residues and the N-terminus) in proteins using 4-fluoro-3-nitrobenzenesulfonyl chloride. This procedure is analogous to labeling with other sulfonyl chlorides like Dansyl Chloride or Texas Red Sulfonyl Chloride.[2][3]

Materials:

-

Protein of interest (e.g., antibody, enzyme)

-

4-Fluoro-3-nitrobenzenesulfonyl chloride

-

0.1 M Sodium bicarbonate buffer, pH 9.0

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25)

-

Spectrophotometer

-

Bovine Serum Albumin (BSA) for standard curve (optional)

Procedure:

-

Protein Preparation:

-

Dissolve the protein of interest in 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 2-10 mg/mL.[2]

-

Ensure the buffer does not contain any primary amines (e.g., Tris) or ammonium salts, as these will compete with the protein for reaction with the sulfonyl chloride.

-

-

Reagent Preparation:

-

Immediately before use, prepare a stock solution of 4-fluoro-3-nitrobenzenesulfonyl chloride in anhydrous DMF or DMSO at a concentration of 10 mg/mL.[2]

-

-

Labeling Reaction:

-

While gently vortexing the protein solution, slowly add a calculated amount of the 4-fluoro-3-nitrobenzenesulfonyl chloride solution. The molar ratio of the sulfonyl chloride to the protein can be varied to achieve the desired degree of labeling (see Data Presentation table for examples). A 10 to 20-fold molar excess is a common starting point.[1]

-

Incubate the reaction mixture for 1-2 hours at room temperature with continuous stirring.[2] For sensitive proteins, the incubation can be performed at 4°C overnight.

-

-

Purification:

-

Remove the unreacted 4-fluoro-3-nitrobenzenesulfonyl chloride and its hydrolysis byproducts by passing the reaction mixture through a desalting column pre-equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

-

Collect the protein-containing fractions. The labeled protein can often be visualized by its color.

-

-